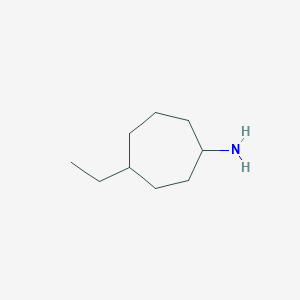

4-Ethylcycloheptan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcycloheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-8-4-3-5-9(10)7-6-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCNIBSQNVQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313791 | |

| Record name | 4-Ethylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-95-1 | |

| Record name | 4-Ethylcycloheptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25834-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Ethylcycloheptan 1 Amine

A plausible and commonly employed method for the synthesis of such compounds is the reductive amination of a corresponding ketone . In the case of 4-Ethylcycloheptan-1-amine, this would involve the reaction of 4-ethylcycloheptanone with ammonia (B1221849) or an ammonia source, followed by reduction.

Another potential synthetic strategy is the hydrogenation of a corresponding unsaturated or aromatic precursor . For instance, if a suitable nitrated or otherwise functionalized ethylcycloheptene or ethylcycloheptadiene were available, catalytic hydrogenation could yield the desired saturated amine.

Research on the synthesis of other substituted cycloheptanamines, such as 2-substituted cycloheptanamines, has utilized multi-step procedures involving the condensation of a cycloheptanone (B156872) with a chiral amine auxiliary, followed by hydrogenation and subsequent deprotection to yield the optically active primary amine. researchgate.net A similar approach could likely be adapted for the synthesis of this compound.

Conformational Analysis and Stereochemical Elucidation of 4 Ethylcycloheptan 1 Amine

Cycloheptane (B1346806) Ring Conformations and Energy Minima

The seven-membered ring of cycloheptane is a highly flexible system that can adopt a variety of conformations to minimize its internal strain. libretexts.org Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy forms.

Chair, Boat, and Twist-Boat Conformers of Seven-Membered Rings

Theoretical calculations and experimental studies have identified the most stable conformations for cycloheptane to be the twist-chair and twist-boat forms. slideshare.netresearchgate.net The simple chair and boat conformations, analogous to those of cyclohexane, are not energy minima but rather transition states in the interconversion between twist forms. researchgate.net The chair form of cycloheptane suffers from eclipsing interactions between hydrogens on adjacent carbons, as well as transannular strain between hydrogens across the ring. libretexts.org To alleviate this strain, the ring twists, leading to the more stable twist-chair conformation. libretexts.org Similarly, the boat conformation also undergoes twisting to relieve steric strain, resulting in the twist-boat conformation.

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the energies and dynamics of numerous cycloheptane conformers. biomedres.us These studies confirm that the twist-chair is the most stable conformer. researchgate.net The energy barrier for the interconversion between the chair and boat families of conformations is approximately 8 kcal/mol. researchgate.net

| Conformer Family | Relative Energy (kcal/mol) | Stability |

| Twist-Chair | 0 | Most Stable |

| Twist-Boat | ~1.4 | Less Stable |

| Chair | Transition State | Unstable |

| Boat | Transition State | Unstable |

Note: The relative energies are approximate and can vary based on the computational method used. The data is based on general findings for cycloheptane.

Influence of Ethyl and Amine Substituents on Ring Pucker

In substituted cycloheptanes, the substituents will preferentially occupy positions that minimize steric hindrance. libretexts.org The ethyl and amine groups in 4-Ethylcycloheptan-1-amine will influence the equilibrium between the various twist-chair and twist-boat conformations, favoring those where the bulky groups can adopt more sterically favorable orientations.

Substituent Orientation (Axial vs. Equatorial) Preferences

In cyclic systems, substituents can be oriented in either an axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) position. fiveable.me Generally, substituents prefer the equatorial position to minimize steric interactions with other axial substituents, a phenomenon known as 1,3-diaxial interaction in cyclohexanes. ucalgary.camasterorganicchemistry.com

While the axial/equatorial distinction is most clearly defined in the rigid chair conformation of cyclohexane, similar principles apply to the more flexible cycloheptane ring. The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the energy difference between the axial and equatorial conformers. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. fiveable.me For an ethyl group, the A-value in cyclohexane is approximately 1.75 kcal/mol, and for an amino group, it is around 1.4-1.6 kcal/mol. These values suggest a significant preference for the equatorial orientation for both substituents to avoid steric strain. libretexts.org In this compound, it is expected that conformations where both the ethyl and amine groups can occupy equatorial-like positions will be energetically favored.

Dynamic Conformational Exchange Studies

The cycloheptane ring is not static; it undergoes rapid conformational changes at room temperature. libretexts.orgbiomedres.us This dynamic process, often referred to as pseudorotation, involves the interconversion between different twist-chair and twist-boat conformations. researchgate.netbiomedres.us The energy barriers for these interconversions are relatively low, allowing for a fluid equilibrium of conformers. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these dynamic processes. acs.org By analyzing the NMR spectra at different temperatures, it is possible to determine the rates of conformational exchange and the energy barriers between different conformers. researchgate.net For substituted cycloheptanes, the presence of different substituents can raise or lower these energy barriers, affecting the rate of ring inversion.

Isomeric Forms and Stereoisomeric Relationships of this compound

The presence of two substituents on the cycloheptane ring in this compound gives rise to the possibility of stereoisomerism. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. mvpsvktcollege.ac.in

Enantiomers and Diastereomers

The carbon atoms to which the ethyl group (C4) and the amine group (C1) are attached are potential stereocenters. This leads to the existence of different stereoisomers.

Cis and Trans Isomers: The ethyl and amine groups can be on the same side of the ring (cis) or on opposite sides (trans). mvpsvktcollege.ac.in These cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. sathyabama.ac.in

Enantiomers: For each of the cis and trans isomers, a non-superimposable mirror image, or enantiomer, can exist. sathyabama.ac.in For example, the trans isomer can exist as a pair of enantiomers: (1R, 4R)-4-Ethylcycloheptan-1-amine and (1S, 4S)-4-Ethylcycloheptan-1-amine. Similarly, the cis isomer can exist as (1R, 4S) and (1S, 4R) enantiomers.

The relationship between these isomers can be summarized as follows:

(1R, 4R) and (1S, 4S) are enantiomers.

(1R, 4S) and (1S, 4R) are enantiomers.

(1R, 4R) is a diastereomer of (1R, 4S) and (1S, 4R).

(1S, 4S) is a diastereomer of (1R, 4S) and (1S, 4R).

It is important to note that unlike some disubstituted cyclohexanes, where a cis isomer might be a meso compound (an achiral compound with stereocenters), the 1,4-disubstituted cycloheptane system does not possess the necessary plane of symmetry for a meso form to exist. masterorganicchemistry.com

| Isomer Pair | Relationship |

| (1R, 4R) and (1S, 4S) | Enantiomers |

| (1R, 4S) and (1S, 4R) | Enantiomers |

| (1R, 4R) and (1R, 4S) | Diastereomers |

| (1R, 4R) and (1S, 4R) | Diastereomers |

| (1S, 4S) and (1R, 4S) | Diastereomers |

| (1S, 4S) and (1S, 4R) | Diastereomers |

Separation and Characterization of Stereoisomers

The stereochemical complexity of this compound, arising from two chiral centers at the C1 and C4 positions, results in the existence of four possible stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The separation and subsequent characterization of these individual stereoisomers are paramount for understanding their distinct conformational preferences and biological activities. While specific research dedicated exclusively to the stereoisomeric resolution of this compound is not extensively documented in publicly available literature, established methodologies for the separation and characterization of analogous chiral cycloalkane amines provide a robust framework for this process.

The separation of these stereoisomers typically relies on chiral chromatography techniques. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for resolving enantiomeric and diastereomeric mixtures of cyclic amines. nih.govmst.edu The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) which can provide excellent enantioseparation for a wide range of chiral compounds. nih.gov Gas chromatography (GC) with a chiral stationary phase can also be employed, particularly for more volatile amine derivatives. researchgate.net

The general approach involves the development of a chromatographic method capable of resolving all four stereoisomers. This process includes screening various chiral columns and optimizing the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline separation. nih.govresearchgate.net For instance, in normal-phase HPLC, a mobile phase consisting of a mixture of alkanes (like heptane) and an alcohol modifier (such as ethanol (B145695) or isopropanol) is commonly used. nih.gov

Once separated, the characterization of each stereoisomer is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and advanced 2D techniques like COSY and NOESY, is instrumental in elucidating the relative stereochemistry (cis or trans) of the diastereomers. The spatial proximity of protons, as revealed by NOESY experiments, can help distinguish between the isomer where the ethyl and amino groups are on the same side of the cycloheptane ring (cis) and the isomer where they are on opposite sides (trans). nih.gov

Mass spectrometry (MS) is used to confirm the molecular weight of the separated isomers, ensuring that they all correspond to this compound. While standard mass spectrometry does not differentiate between stereoisomers, it is a crucial tool for confirming the identity of the eluted peaks from the chromatographic separation.

The absolute configuration of the enantiomers ((1R, 4R) vs. (1S, 4S) and (1R, 4S) vs. (1S, 4R)) is typically determined using chiroptical methods such as circular dichroism (CD) spectroscopy or by X-ray crystallography of a suitable crystalline derivative. nih.gov Computational methods can also be employed to predict the CD spectra for different absolute configurations, which can then be compared with experimental data. nih.gov

Illustrative Data Tables

The following data tables are hypothetical and intended to illustrate the type of results that would be expected from the separation and characterization of the stereoisomers of this compound, based on typical data for analogous compounds.

Table 1: Hypothetical Chiral HPLC Separation of this compound Stereoisomers

| Peak | Retention Time (min) | Tentative Assignment |

| 1 | 12.5 | (1S, 4R)-4-Ethylcycloheptan-1-amine |

| 2 | 14.2 | (1R, 4S)-4-Ethylcycloheptan-1-amine |

| 3 | 16.8 | (1S, 4S)-4-Ethylcycloheptan-1-amine |

| 4 | 18.3 | (1R, 4R)-4-Ethylcycloheptan-1-amine |

| Chromatographic Conditions: Chiralcel OD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: n-Heptane/Ethanol (95:5, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm. |

Table 2: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for Key Protons in the Stereoisomers of this compound in CDCl₃

| Proton | cis-Isomers (1S, 4R) & (1R, 4S) | trans-Isomers (1S, 4S) & (1R, 4R) |

| H1 (CH-NH₂) | 3.15 (m) | 2.98 (m) |

| H4 (CH-CH₂CH₃) | 1.62 (m) | 1.55 (m) |

| CH₂ (Ethyl) | 1.40 (q, J=7.2 Hz) | 1.38 (q, J=7.3 Hz) |

| CH₃ (Ethyl) | 0.90 (t, J=7.2 Hz) | 0.88 (t, J=7.3 Hz) |

| NH₂ | 1.25 (s, br) | 1.22 (s, br) |

| Note: The chemical shifts for the cycloheptane ring protons would appear as complex multiplets and are not detailed here for simplicity. The distinction between cis and trans isomers is often subtle and relies on detailed 2D NMR analysis. |

Theoretical and Computational Chemistry of 4 Ethylcycloheptan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic behavior of 4-Ethylcycloheptan-1-amine, revealing details about its molecular orbitals, electron density distribution, and electrostatic potential. These calculations are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. By solving approximations of the Schrödinger equation, these methods offer a quantitative description of the molecule's electronic landscape.

Molecular Orbitals and Electron Density Distribution

The electronic structure of this compound can be described by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The HOMO of this compound is predominantly localized on the nitrogen atom of the amine group, a consequence of the lone pair of electrons on the nitrogen. This high electron density on the amine group makes it the primary site for electrophilic attack. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

The LUMO , in contrast, is generally distributed across the carbon skeleton, particularly in the vicinity of the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and thus more reactive.

The electron density distribution further illustrates the localization of electrons within the molecule. For this compound, the electron density is highest around the nitrogen atom due to its higher electronegativity compared to the adjacent carbon and hydrogen atoms. This uneven distribution of electron density leads to a polar molecule with a significant dipole moment. The ethyl group and the cycloheptane (B1346806) ring, being composed of less electronegative carbon and hydrogen atoms, exhibit a more uniform and lower electron density.

Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO-2 | -12.58 | Localized on the C-C bonds of the cycloheptane ring |

| HOMO-1 | -11.23 | Primarily associated with the C-N and C-H bonds |

| HOMO | -9.85 | Localized on the nitrogen lone pair of the amine group |

| LUMO | +4.52 | Distributed over the antibonding orbitals of the C-N and C-C bonds |

| LUMO+1 | +5.78 | Associated with antibonding orbitals of the C-H bonds |

| LUMO+2 | +6.91 | Distributed across the entire molecular framework |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). deeporigin.comlibretexts.org These maps are generated by calculating the electrostatic potential on the molecule's surface. deeporigin.com

For this compound, the ESP map would show a region of high negative potential (typically colored red) centered around the nitrogen atom of the amine group. youtube.com This is due to the high electron density from the nitrogen's lone pair and its electronegativity. youtube.com This red region signifies the most likely site for interaction with electrophiles or for forming hydrogen bonds as a hydrogen bond acceptor.

Conversely, the areas around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms on the cycloheptane and ethyl groups, would exhibit positive potential (typically colored blue). youtube.com These regions are electron-deficient and are susceptible to attack by nucleophiles. The remainder of the carbon framework would show a relatively neutral potential (often colored green). The ESP map is a valuable tool for predicting intermolecular interactions and the initial stages of chemical reactions. deeporigin.comresearchgate.net

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and, consequently, the geometries and energies of molecules. nih.gov For a flexible molecule like this compound, DFT is particularly useful for exploring its complex conformational landscape. The cycloheptane ring can adopt several low-energy conformations, such as the chair and boat forms, and the presence of the ethyl and amine substituents further increases the number of possible stable conformers.

DFT calculations can be employed to perform a systematic conformational search to identify the various energy minima on the potential energy surface. For each identified conformer, the geometry is optimized to find the most stable arrangement of atoms, and its corresponding electronic energy is calculated. These calculations allow for the determination of the relative stabilities of the different conformers.

Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Cycloheptane Ring Conformation | Amine Group Position | Ethyl Group Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | Twist-Chair | Equatorial | Equatorial | 0.00 | 75.2 |

| 2 | Twist-Chair | Axial | Equatorial | 1.50 | 10.1 |

| 3 | Twist-Chair | Equatorial | Axial | 2.10 | 4.5 |

| 4 | Twist-Boat | Equatorial | Equatorial | 2.50 | 2.8 |

| 5 | Twist-Chair | Axial | Axial | 3.50 | 0.8 |

Note: These are hypothetical data illustrating the expected trend of equatorial preference and the dominance of a single low-energy conformer.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for identifying stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space accessible at a given temperature. mdpi.com

For this compound, an MD simulation would reveal the transitions between different conformers and the flexibility of the cycloheptane ring and its substituents. By simulating the molecule in a solvent, such as water, the influence of the environment on its conformational preferences can also be investigated. The simulation trajectory would show the cycloheptane ring dynamically interconverting between its various twist-chair and twist-boat forms.

The results from MD simulations can be used to generate a probability distribution of the different conformations, providing a more realistic representation of the molecule's structure in solution compared to the static picture from DFT calculations in the gas phase. researchgate.net These simulations are also crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, by revealing the accessible shapes and orientations it can adopt. mdpi.com

Reaction Mechanism Predictions and Transition State Analysis

Theoretical and computational chemistry can be used to predict the plausible reaction mechanisms for this compound and to analyze the transition states involved. For instance, the nucleophilic substitution reaction of the amine group can be modeled to understand the energy profile of the reaction.

Using methods like DFT, the structures of the reactants, products, and, most importantly, the transition state can be optimized. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined.

For a reaction involving the amine group of this compound, computational analysis would likely reveal the geometry of the transition state, including the bond lengths of the forming and breaking bonds. This information is invaluable for understanding the factors that influence the reaction rate. Furthermore, the influence of the solvent on the reaction mechanism and activation energy can be studied by incorporating solvent models into the calculations. nih.gov

Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) - Gas Phase | Calculated Activation Energy (kcal/mol) - Aqueous Solution |

| Step 1 | Nucleophilic attack of the amine on an electrophile | 25.8 | 22.1 |

| Step 2 | Departure of a leaving group | 15.2 | 12.5 |

Note: The data is hypothetical and illustrates the expected lowering of activation barriers in a polar solvent.

Spectroscopic Property Predictions (e.g., NMR, IR, CD)

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms in this compound can be calculated using DFT. These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted NMR spectra can help in the assignment of experimental peaks and in distinguishing between different conformers or isomers.

IR (Infrared) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the N-H stretching of the amine group or the C-H stretching of the cycloheptane ring. The predicted IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

CD (Circular Dichroism) Spectroscopy: For chiral molecules, computational methods can predict the circular dichroism spectrum, which is the differential absorption of left and right circularly polarized light. Since this compound is chiral (due to the two substituents on the cycloheptane ring), calculating its CD spectrum can help in determining its absolute configuration.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| Symmetric N-H Stretch | Primary Amine | 3350 | 3300-3500 |

| Asymmetric N-H Stretch | Primary Amine | 3450 | 3300-3500 |

| N-H Bend (Scissoring) | Primary Amine | 1620 | 1590-1650 |

| C-H Stretch | Alkane | 2925 | 2850-2960 |

| C-N Stretch | Aliphatic Amine | 1100 | 1020-1250 |

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Ligand Binding Site Predictions and Interaction Modeling (Non-Clinical)

A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies on the ligand binding site predictions or interaction modeling of this compound. Therefore, no detailed research findings, data tables, or specific interaction models for this compound can be provided at this time.

Computational techniques such as molecular docking and molecular dynamics simulations are commonly employed to predict how a ligand like this compound might interact with a protein target. nih.govresearchgate.netsamipubco.com These methods can provide insights into:

Binding Affinity: Predicting the strength of the interaction between the ligand and the protein, often expressed as a binding energy (e.g., in kcal/mol). d-nb.infonih.govmdpi.com

Binding Pose: Determining the preferred orientation of the ligand within the binding site of the protein.

Key Interacting Residues: Identifying the specific amino acids in the protein that form significant interactions with the ligand.

Types of Interactions: Characterizing the nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

In a typical in silico study, the three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank. The structure of this compound would then be computationally "docked" into the potential binding sites of the protein. researchgate.net The resulting poses would be scored based on predicted binding energies, and the most favorable interactions would be analyzed in detail. researchgate.net Molecular dynamics simulations could further be used to assess the stability of the ligand-protein complex over time. mdpi.com

While these methodologies are well-established in computational drug discovery, nih.govmdpi.com their application to this compound has not been reported in the available scientific literature. Future computational studies would be necessary to elucidate its potential biological targets and interaction mechanisms.

Derivatives, Analogues, and Scaffolds Based on 4 Ethylcycloheptan 1 Amine

Synthesis and Characterization of Amide and Sulfonamide Derivatives

The primary amine functionality of 4-Ethylcycloheptan-1-amine serves as a key reaction site for the synthesis of a wide array of derivatives, most notably amides and sulfonamides. These functional groups are prevalent in medicinal chemistry and materials science due to their chemical stability and ability to participate in hydrogen bonding.

The synthesis of amide derivatives is commonly achieved through the coupling of this compound with carboxylic acids or their activated forms, such as acyl chlorides or acid anhydrides. A variety of coupling reagents, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP), can facilitate amide bond formation under mild conditions, particularly with electron-deficient amines. nih.gov

Sulfonamide derivatives are typically prepared by reacting this compound with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net This reaction is generally robust and provides a straightforward route to sulfonamides. researchgate.net Modern methods also explore transition-metal-free and copper-catalyzed approaches to synthesize sulfonamides from a broader range of starting materials. researchgate.netnih.gov The resulting sulfonamides are notable for their chemical stability and distinct electronic properties compared to amides.

The characterization of these newly synthesized derivatives relies on standard analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would confirm the presence of the amide or sulfonamide functional groups through their characteristic vibrational bands. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed molecular structure, while mass spectrometry confirms the molecular weight of the products. mdpi.com

| Derivative Name | Derivative Type | Key Reagents | Potential Synthetic Method |

|---|---|---|---|

| N-(4-Ethylcycloheptyl)acetamide | Amide | Acetyl chloride or Acetic anhydride | Acylation |

| N-(4-Ethylcycloheptyl)benzamide | Amide | Benzoyl chloride or Benzoic acid/EDC | Schotten-Baumann reaction or Carbodiimide coupling nih.gov |

| 4-Ethyl-N-(4-ethylcycloheptyl)benzenesulfonamide | Sulfonamide | 4-Ethylbenzenesulfonyl chloride | Sulfonylation in the presence of a base researchgate.net |

| N-(4-Ethylcycloheptyl)methanesulfonamide | Sulfonamide | Methanesulfonyl chloride | Sulfonylation in the presence of a base researchgate.net |

Design and Preparation of N-Substituted Amines

Further diversification of the this compound scaffold can be achieved through the synthesis of N-substituted derivatives. These modifications involve the attachment of various alkyl, aryl, or functionalized groups to the nitrogen atom, which can significantly alter the compound's physicochemical properties such as basicity, lipophilicity, and steric profile.

Common methods for the preparation of N-substituted amines include:

Reductive Amination: This powerful reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, can be employed.

N-Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction conditions can be controlled to favor the desired degree of substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds, allowing for the synthesis of N-aryl derivatives from aryl halides or triflates.

The design of N-substituted amines is often guided by a specific application. For instance, in drug discovery, N-substitution is a key strategy for optimizing a molecule's interaction with a biological target and improving its pharmacokinetic properties. mdpi.com The synthesis of a series of N-substituted analogues allows for systematic exploration of structure-activity relationships (SAR). mdpi.com

| Derivative Name | Substitution Type | Key Reagents | Synthetic Method |

|---|---|---|---|

| N-Benzyl-4-ethylcycloheptan-1-amine | N-Alkyl (Secondary Amine) | Benzaldehyde, Reducing agent (e.g., NaBH₃CN) | Reductive Amination |

| 4-Ethyl-N,N-dimethylcycloheptan-1-amine | N,N-Dialkyl (Tertiary Amine) | Formaldehyde, Formic acid | Eschweiler-Clarke Reaction |

| 4-Ethyl-N-phenylcycloheptan-1-amine | N-Aryl (Secondary Amine) | Bromobenzene, Pd catalyst, Ligand | Buchwald-Hartwig Amination |

Cycloheptane (B1346806) Ring Modifications: Introduction of Additional Functional Groups

Modifying the cycloheptane ring itself represents a more profound alteration of the this compound scaffold. The introduction of additional functional groups onto the carbocyclic framework can create new stereocenters and significantly impact the molecule's conformation and properties.

Strategies for cycloheptane ring functionalization often involve multi-step synthetic sequences. For example, derivatives of cycloheptanone (B156872) could be used as precursors, allowing for the introduction of functional groups via α-functionalization reactions before or after the installation of the amine and ethyl groups. benthamscience.comscilit.com Recent advances in C-H activation and functionalization offer more direct routes to modify saturated carbocycles. nih.gov Ligand-directed, transition-metal-catalyzed reactions can enable the site-selective introduction of aryl or other groups at positions that are typically unreactive. nih.gov

Potential modifications to the cycloheptane ring include:

Hydroxylation: Introduction of one or more hydroxyl groups.

Alkylation/Arylation: Addition of other alkyl or aryl substituents.

Carbonyl Group Formation: Oxidation of a methylene (B1212753) group to a ketone.

These modifications can lead to analogues with constrained conformations or provide new handles for further chemical elaboration. However, controlling the regioselectivity and stereoselectivity of these reactions on a substituted cycloheptane ring can be a significant synthetic challenge.

Bioisosteric Replacements of the Ethyl or Amine Moiety (Academic Focus)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. uniroma1.it Applying this concept to this compound offers a rational approach to designing analogues with potentially improved properties.

Ethyl Group Replacements: The ethyl group can be replaced by a variety of bioisosteres. The objective is often to maintain or improve binding interactions while altering properties like metabolic stability or lipophilicity.

Cyclopropyl Group: This small, rigid ring can mimic the steric profile of an ethyl group but is often more resistant to metabolic oxidation.

Trifluoromethyl (CF₃) Group: The replacement of a methyl or ethyl group with a CF₃ group can block metabolic oxidation and alter the electronic properties of the molecule. nih.gov

Isopropyl or tert-Butyl Group: These larger alkyl groups can be used to probe steric tolerance in a binding pocket.

Amine Moiety Replacements: The primary amine group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and a protonatable center. Its bioisosteric replacement is a significant modification.

Hydroxyl (-OH) or Methoxyl (-OCH₃) Groups: These groups can act as hydrogen bond acceptors and, in the case of the hydroxyl group, a donor, but they lack the basicity of the amine.

Small Heterocyclic Rings: Rings such as tetrazole or 1,2,4-oxadiazole (B8745197) can mimic the hydrogen bonding properties of an amide or carboxylic acid and are often used as bioisosteres for these groups, but they can also be considered as replacements for other polar functionalities. nih.gov

Trifluoroethylamine Motif: This group has been explored as a bioisosteric replacement for amides, as the trifluoromethyl group mimics the electronegativity of the carbonyl oxygen and decreases the basicity of the adjacent amine. drughunter.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ethyl (-CH₂CH₃) | Cyclopropyl | Increase metabolic stability, maintain steric profile. |

| Trifluoromethyl (-CF₃) | Block metabolic oxidation, increase lipophilicity. nih.gov | |

| Isopropyl (-CH(CH₃)₂) | Increase steric bulk, explore binding pocket size. | |

| Amine (-NH₂) | Hydroxyl (-OH) | Maintain hydrogen bonding capability, remove basicity. |

| Fluoromethyl (-CH₂F) | Modulate pKa, act as a hydrogen bond acceptor. | |

| Tetrazole | Introduce an acidic, metabolically stable group that can participate in hydrogen bonding. nih.gov |

Oligomeric and Polymeric Structures Incorporating this compound Subunits

The bifunctional nature of this compound (if modified to contain a second reactive group) or its use as a side-chain monomer allows for its incorporation into oligomeric and polymeric structures. This can impart unique properties to the resulting materials, such as altered thermal stability, solubility, and mechanical characteristics, due to the presence of the bulky, saturated cycloheptyl group.

One of the most direct methods to incorporate this subunit is through the synthesis of polyamides. If this compound is reacted with a dicarboxylic acid or diacyl chloride, it can act as a chain-terminating agent or, if a second reactive group is present on the cycloheptane ring, as a monomer. For instance, a hypothetical diacid derivative of the scaffold could be polymerized with a diamine to form a novel polyamide. The introduction of the non-planar, flexible cycloheptane ring into the polymer backbone would be expected to disrupt chain packing, potentially increasing solubility and lowering the glass transition temperature compared to fully aromatic polyamides. researchgate.net

Alternatively, a derivative of this compound containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be synthesized. Copolymerization of such a monomer with other standard monomers (e.g., styrene, methyl methacrylate) would lead to polymers with pendant 4-ethylcycloheptyl amine groups, which could be used to modify surface properties or serve as sites for post-polymerization modification.

Absence of Specific Non-Clinical Data for this compound and Its Analogues

A comprehensive review of publicly available scientific literature reveals a significant lack of specific non-clinical biological research data for the chemical compound this compound and its direct analogues. While the requested outline details key areas of preclinical investigation standard in drug discovery, such as receptor binding, enzyme inhibition, ion channel modulation, and structure-activity relationships, there is no specific information available in these areas for this particular compound.

Similarly, there is no published research on the structure-activity relationships (SAR) of substituted cycloheptylamines directly related to this compound. This includes a lack of studies examining the impact of the position of substituents on the cycloheptyl ring on biological activity and the role of stereochemistry in the molecular recognition of these specific analogues.

While general principles of medicinal chemistry and pharmacology govern the investigation of novel chemical entities, the specific application of these principles to this compound has not been documented in accessible scientific literature. Therefore, the creation of a detailed article with data tables and in-depth research findings as per the provided structure is not feasible at this time due to the absence of primary research data on this specific compound.

Non Clinical Biological Research Aspects of 4 Ethylcycloheptan 1 Amine Analogues

Biochemical Pathway Exploration (Non-Clinical)

The initial stages of non-clinical research for analogues of 4-Ethylcycloheptan-1-amine would involve a systematic exploration of their interactions with various biochemical pathways. This process is crucial for identifying the molecular targets and cellular processes that these compounds modulate. The investigation would likely begin with broad-based screening to identify any significant biological activity.

One potential area of investigation, given the structural motifs present in cycloalkylamines, is their interaction with G-protein coupled receptors (GPCRs). For instance, research on bicyclo[3.1.1]heptane derivatives, which also contain a seven-membered ring system, has revealed their activity as prostaglandin (B15479496) D2 (PGD2) receptor antagonists nih.gov. This suggests that analogues of this compound could be screened for activity against a panel of GPCRs to identify any potential antagonistic or agonistic effects. A hypothetical screening outcome is presented in Table 1.

Another avenue of exploration would be the assessment of these analogues for antimicrobial properties. Cyclohexane (B81311) derivatives have been noted for their diverse biological activities, including antimicrobial effects against various bacterial strains cabidigitallibrary.orgresearchgate.netmdpi.com. Therefore, screening this compound analogues against a panel of pathogenic bacteria and fungi would be a logical step in elucidating their potential biochemical impact. The results of such a hypothetical screening are illustrated in Table 2.

Furthermore, given the prevalence of amino groups in neurologically active compounds, the exploration of pathways related to neurotransmitter systems would be warranted. This could involve assays to determine the binding affinity of the analogues to receptors for neurotransmitters such as serotonin, dopamine, and norepinephrine.

The elucidation of the specific biochemical pathways affected by these analogues would involve a combination of in vitro assays, such as enzyme inhibition studies and receptor binding assays, as well as cell-based assays to observe the downstream effects of compound interaction.

Table 1: Hypothetical GPCR Screening of this compound Analogues

| Analogue | Target Receptor | Activity | Potency (IC50/EC50) |

| Analogue A | PGD2 Receptor | Antagonist | 150 nM |

| Analogue B | Adrenergic Receptor α2A | Agonist | 500 nM |

| Analogue C | Serotonin Receptor 5-HT2A | Antagonist | 800 nM |

| Analogue D | Dopamine Receptor D2 | No significant activity | >10 µM |

Table 2: Hypothetical Antimicrobial Activity of this compound Analogues (Minimum Inhibitory Concentration in µg/mL)

| Analogue | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Analogue E | 16 | 64 | 32 |

| Analogue F | 8 | >128 | 16 |

| Analogue G | 32 | 128 | >128 |

| Analogue H | >128 | >128 | 64 |

Ligand-Target Docking and Molecular Modeling for Mechanism Elucidation (Non-Clinical)

Once a potential biological target is identified through biochemical pathway exploration, ligand-target docking and molecular modeling become indispensable tools for elucidating the mechanism of action at an atomic level. These computational techniques provide insights into how a ligand, such as an analogue of this compound, interacts with its target protein.

Molecular docking simulations would be employed to predict the preferred binding orientation and conformation of the analogues within the active site of the target protein. This process helps in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, if an analogue is found to be an antagonist of the PGD2 receptor, molecular docking could reveal how it occupies the binding pocket and prevents the binding of the natural ligand, PGD2.

Pharmacophore modeling is another valuable technique that could be applied. This involves identifying the essential three-dimensional arrangement of chemical features of a series of active compounds that is responsible for their biological activity. A pharmacophore model for a set of active this compound analogues could guide the design of new, more potent, and selective compounds.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target interaction. MD simulations provide a dynamic view of the complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. This can reveal subtle conformational changes that are crucial for the biological activity.

The insights gained from these molecular modeling studies are instrumental in guiding the optimization of lead compounds. By understanding the structure-activity relationships, medicinal chemists can make targeted modifications to the chemical structure of the analogues to improve their potency, selectivity, and pharmacokinetic properties. A hypothetical summary of molecular modeling results for an analogue targeting a kinase is presented in Table 3.

Table 3: Hypothetical Molecular Modeling Results for Analogue F Targeting a Kinase

| Parameter | Result | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Favorable binding energy suggesting a stable interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Identification of critical amino acids in the active site for binding. |

| Hydrogen Bonds | Amine group of Analogue F with the backbone carbonyl of Glu91. | A key stabilizing interaction. |

| Hydrophobic Interactions | Ethyl and cycloheptyl groups of Analogue F with a hydrophobic pocket formed by Leu148, Val57, and Ala70. | Important for anchoring the ligand in the binding site. |

| MD Simulation Stability (RMSD) | Stable over 100 ns | The binding pose predicted by docking is likely to be maintained. |

Advanced Analytical Techniques for 4 Ethylcycloheptan 1 Amine Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 4-Ethylcycloheptan-1-amine. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₉H₁₉N), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. The nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides an initial check. libretexts.org The primary fragmentation pathway for cyclic amines often involves α-cleavage, where the bond adjacent to the nitrogen atom breaks. whitman.edu Another common fragmentation is the loss of the ethyl substituent.

Key Research Findings:

Molecular Ion Peak: In electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 141. The protonated molecule [M+H]⁺ in electrospray ionization (ESI) would be found at m/z 142.

Fragmentation Pattern: The fragmentation of cyclic amines can involve ring cleavage. whitman.edunih.gov A characteristic fragment for this compound would be the loss of the ethyl group (C₂H₅), resulting in a fragment ion at m/z 112. Cleavage of the cycloheptane (B1346806) ring can also produce a series of characteristic ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Measured m/z (Hypothetical) | Description |

|---|---|---|---|

| [C₉H₁₉N + H]⁺ | 142.1596 | 142.1594 | Protonated Molecular Ion |

| [C₇H₁₄N]⁺ | 112.1126 | 112.1125 | Loss of ethyl group (•C₂H₅) |

| [C₆H₁₂N]⁺ | 98.0970 | 98.0968 | Ring fragmentation product |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure and stereochemistry of this compound. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques like COSY and HSQC establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The protons on the carbon bearing the amine group (C1) are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.org The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, assuming free rotation. The cycloheptane ring protons will appear as a complex series of overlapping multiplets in the upfield region. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the substitution pattern and potential for stereoisomers, the spectrum can reveal the symmetry of the molecule. The carbon atom attached to the nitrogen (C1) will be significantly downfield compared to the other ring carbons. nih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1-H | ~2.8 - 3.2 | Multiplet | ~55 - 60 |

| C2/C7-H | ~1.4 - 1.8 | Multiplet | ~30 - 35 |

| C3/C5-H | ~1.2 - 1.6 | Multiplet | ~25 - 30 |

| C4-H | ~1.3 - 1.7 | Multiplet | ~38 - 43 |

| C8-H₂ | ~1.2 - 1.4 | Quartet | ~28 - 33 |

| C9-H₃ | ~0.8 - 1.0 | Triplet | ~11 - 14 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uha.fr These techniques are complementary and can provide insights into molecular structure and conformation. thermofisher.com

Infrared (IR) Spectroscopy: Primary amines like this compound exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. libretexts.org The N-H bending (scissoring) vibration appears around 1590-1650 cm⁻¹. The C-H stretching vibrations of the ethyl and cycloheptane groups are observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. sapub.org Therefore, it is effective for analyzing the C-C backbone of the cycloheptane ring and the ethyl group. The N-H stretching vibrations are also visible in the Raman spectrum but are generally weaker than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3360 | ~3360 | Medium (IR), Weak (Raman) |

| N-H Symmetric Stretch | ~3290 | ~3290 | Medium (IR), Weak (Raman) |

| C-H Aliphatic Stretch | ~2850 - 2960 | ~2850 - 2960 | Strong (IR & Raman) |

| N-H Scissoring Bend | ~1620 | ~1620 | Medium (IR), Weak (Raman) |

| CH₂ Bending | ~1465 | ~1465 | Medium (IR & Raman) |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, it is often possible to form a crystalline salt by reacting the amine with a suitable acid (e.g., hydrochloric acid or tartaric acid). Analysis of this salt would reveal the conformation of the cycloheptane ring (which typically adopts a twist-chair or chair conformation) and the relative orientation of the ethyl and amine substituents. researchgate.net

Hypothetical Crystallographic Data: If a suitable crystal were obtained, the analysis would yield a set of crystallographic parameters.

Table 4: Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

This compound possesses two chiral centers at the C1 and C4 positions, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary method for separating these stereoisomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. phenomenex.com The choice of CSP is critical for achieving separation. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based columns are often effective for separating chiral amines. yakhak.orgnih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), often includes a small amount of a basic additive (like diethylamine (B46881) or butylamine) to improve peak shape and resolution. nih.gov

Key Research Findings:

Stationary Phases: Polysaccharide-based CSPs (e.g., Chiralpak series) and cyclofructan-based CSPs have shown high success rates in resolving primary amines. nih.gov

Mobile Phases: Normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol) are commonly used. nih.gov

Additives: Basic additives are often necessary to prevent peak tailing caused by interactions between the amine and the silica (B1680970) support of the column. nih.gov

Table 5: Representative Chiral HPLC Method for this compound Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | ~8.5 min (Hypothetical) |

| Retention Time (S-enantiomer) | ~9.8 min (Hypothetical) |

Potential Academic and Research Applications of 4 Ethylcycloheptan 1 Amine and Its Derivatives

Use as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are indispensable tools in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and precursors for more complex chiral molecules. beilstein-journals.orgnih.govsigmaaldrich.com The enantiopure forms of 4-Ethylcycloheptan-1-amine could serve as valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. The presence of the cycloheptyl ring introduces a unique conformational flexibility and lipophilicity that can be advantageous in modulating the pharmacological properties of a target molecule.

The primary amine functionality allows for a wide array of chemical transformations, including amidation, reductive amination, and the formation of imines, which are key intermediates in many synthetic pathways. acs.org As a chiral building block, it could be incorporated into the structure of a larger molecule to impart a specific stereochemistry, which is often crucial for biological activity.

Table 1: Illustrative Examples of Chiral Amines as Building Blocks in Asymmetric Synthesis

| Chiral Amine | Application | Resulting Compound Class |

| (R)-α-Methylbenzylamine | Synthesis of chiral amides and auxiliaries | Chiral ligands, pharmaceuticals |

| (S)-1-(1-Naphthyl)ethylamine | Asymmetric synthesis of α-amino acids | Non-natural amino acids |

| cis-1-Amino-2-indanol | Preparation of chiral ligands for catalysis | Chiral phosphine (B1218219) ligands |

| (Hypothetical) (1R,4S)-4-Ethylcycloheptan-1-amine | Incorporation into novel drug candidates | Lipophilic chiral molecules |

Application in Supramolecular Chemistry for Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of organized molecular assemblies. mdpi.comnih.govfrontiersin.org The amine group of this compound can participate in hydrogen bonding, while the ethylcycloheptyl moiety provides a hydrophobic scaffold. This combination of features makes it a potential candidate for the design of host-guest systems.

Derivatives of this compound could be designed to act as guests, fitting into the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The specificity of this binding would be influenced by the size, shape, and chirality of the cycloheptyl ring, potentially leading to enantioselective recognition. mdpi.comresearchgate.net Conversely, molecules incorporating the 4-ethylcycloheptylamino motif could be synthesized to act as hosts for smaller guest molecules, with the cycloheptane (B1346806) ring forming a part of the binding cavity.

Role as Ligands in Organometallic Chemistry

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential N-donor ligand for coordination with transition metals. mdpi.comresearchgate.netalfa-chemistry.com Chiral ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations. alfachemic.com

Upon N-functionalization, for instance, through the synthesis of corresponding Schiff bases or phosphine derivatives, this compound could be converted into bidentate or multidentate chiral ligands. The steric bulk and conformational flexibility of the ethylcycloheptyl group would play a crucial role in defining the coordination geometry and the chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction. scu.edu.cn

Table 2: Representative Chiral Amine-Derived Ligands in Organometallic Catalysis

| Ligand Type | Metal | Catalyzed Reaction |

| Chiral Diamine | Ruthenium | Asymmetric Hydrogenation |

| Chiral Bis(oxazoline) (BOX) | Copper | Asymmetric Diels-Alder |

| Chiral Salen | Manganese | Asymmetric Epoxidation |

| (Conceptual) Chiral Schiff base of this compound | Rhodium | Asymmetric Hydroformylation |

Exploration as Components in Novel Polymeric Materials

The incorporation of specific functional groups into polymers is a key strategy for developing materials with tailored properties. specificpolymers.comspecificpolymers.com this compound could be utilized as a functional monomer or a modifying agent for the synthesis of novel polymeric materials. For instance, it could be converted into an acrylamide (B121943) or a methacrylate (B99206) monomer and subsequently polymerized to yield polymers with pendant chiral cycloheptyl groups. nih.gov

Such polymers could find applications in chiral stationary phases for chromatography, where the chiral pendants would be responsible for the enantioselective separation of racemic mixtures. Furthermore, the presence of the cycloheptylamine (B1194755) moiety could influence the physical properties of the polymer, such as its solubility, thermal stability, and mechanical strength. csic.es

Investigation as Chemosensors or Biosensors (Conceptual Research)

The development of chemosensors and biosensors for the selective detection of specific analytes is a vibrant area of research. vliz.benih.govmdpi.com The amine group of this compound can be functionalized with signaling units, such as fluorophores or chromophores, to create sensor molecules. The binding of an analyte to a receptor site on the sensor could induce a change in the signal, for example, a change in fluorescence intensity or color.

The chiral nature of this compound could be exploited for the development of sensors capable of chiral recognition. For instance, a sensor molecule incorporating this chiral amine might exhibit a differential response to the two enantiomers of a chiral analyte. The cycloheptyl ring could contribute to the formation of a specific binding pocket that complements the shape and functionality of the target analyte. While purely conceptual at this stage, the unique structure of this compound makes it an intriguing candidate for foundational research in this area.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for 4-Ethylcycloheptan-1-amine

The synthesis of functionalized seven-membered rings presents unique challenges compared to their five- and six-membered counterparts. organic-chemistry.org Future research will likely focus on developing more efficient and stereoselective methods for the synthesis of this compound, moving beyond traditional multi-step procedures.

Key areas of development include:

Catalytic Hydrogenation Approaches: One potential pathway involves the reductive amination of 4-ethylcycloheptanone. Research into novel catalysts, such as iridium or ruthenium complexes, could enable this transformation under milder conditions with higher yields and selectivity for the desired stereoisomer (cis or trans). organic-chemistry.orgmdpi.com

C-H Functionalization: Direct C-H bond functionalization represents a powerful strategy for streamlining synthesis. thieme.despringernature.com Future methods could involve the targeted installation of an amine group onto a pre-existing 4-ethylcycloheptane scaffold, thereby reducing the number of synthetic steps required. rsc.org

Ring Expansion Strategies: Methodologies that construct the cycloheptane (B1346806) ring from smaller, more readily available precursors are highly valuable. Aza-Prins cyclization and related strategies could provide a convergent route to the core structure. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Reductive Amination | Utilizes a readily accessible ketone precursor. | Achieving high stereoselectivity (cis vs. trans isomers). |

| Direct C-H Amination | Atom-economical and reduces step count. | Regioselectivity on the cycloheptane ring. |

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of this compound is largely unexplored. Future studies will be essential to understand and harness its chemical behavior for the synthesis of more complex molecules. The presence of the primary amine and multiple C-H bonds of varying reactivity offers a rich landscape for chemical transformations.

Potential areas for exploration include:

α-C–H Bond Functionalization: Methods for the direct functionalization of the C-H bond adjacent to the amine group could allow for the introduction of new substituents. researchgate.netnih.gov This could involve the in-situ generation of an imine intermediate followed by the addition of a nucleophile. nih.govnih.gov

Remote C–H Bond Functionalization: More advanced catalytic systems could enable the selective functionalization of C-H bonds at positions more distant from the activating amine group, a significant challenge in current synthetic chemistry. thieme.despringernature.com

Deconstructive Functionalization: Ring-opening reactions could transform the cycloheptyl scaffold into valuable acyclic amine derivatives, providing a pathway for skeletal remodeling and diversification. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For this compound, advanced modeling will be crucial for understanding its conformational landscape and guiding synthetic efforts.

Conformational Analysis: The seven-membered ring of cycloheptane is highly flexible. Density Functional Theory (DFT) methods can be employed to calculate the relative energies of the various chair and boat conformations of both cis- and trans-4-Ethylcycloheptan-1-amine, predicting the most stable isomers. worldscientific.com

Reactivity Prediction: Computational models can identify the most likely sites for electrophilic or nucleophilic attack and predict the activation energies for various potential reactions. This can help researchers select the most promising reaction conditions and avoid unproductive pathways.

Spectroscopic Prediction: Modeling can be used to predict spectroscopic data, such as NMR chemical shifts and coupling constants, which would be invaluable for characterizing synthetic products and intermediates.

Table 2: Properties Predictable via Computational Modeling

| Property | Computational Method | Application in Research |

|---|---|---|

| Ground-State Geometry | DFT, Ab initio methods | Understanding stereochemistry and conformational preferences. |

| Reaction Energetics | Transition State Theory | Predicting reaction feasibility and identifying optimal pathways. |

| Spectroscopic Data (NMR, IR) | GIAO, Vibrational Analysis | Aiding in the structural confirmation of synthesized molecules. |

Design of Highly Selective and Potent Analogues for Specific Academic Probes (Non-Clinical)

The this compound scaffold can serve as a starting point for the rational design of specialized molecular probes for academic research. By systematically modifying the structure, analogues with tailored properties can be developed for use in chemical biology and materials science.

Fluorophore Conjugation: The primary amine provides a convenient handle for attaching fluorescent dyes. Such conjugates could be used to visualize specific biological environments or materials, with the cycloheptyl group serving to modulate properties like solubility and distribution.

Affinity Probe Design: The ethyl group and the cycloheptane ring can be modified to create analogues with specific binding properties. For example, altering the length of the alkyl chain or introducing other functional groups could tune the molecule's affinity for a specific protein or surface in a non-clinical research context. The development of such probes relies on creating molecules with high selectivity for their intended academic targets. nih.gov

Stereochemical Control: The synthesis of stereochemically pure cis and trans isomers would allow for the investigation of how the three-dimensional arrangement of the ethyl and amine groups affects molecular interactions.

Table 3: Strategies for Analogue Design

| Modification Site | Type of Modification | Potential Application (Non-Clinical) |

|---|---|---|

| Amine Group | Acylation, Alkylation, Sulfonylation | Attachment of reporter groups (e.g., fluorophores), altering solubility. |

| Ethyl Group | Chain extension/shortening, introduction of unsaturation | Tuning steric bulk and lipophilicity to modulate non-covalent interactions. |

Integration into Multidisciplinary Research Platforms

The utility of this compound and its derivatives can be amplified by their integration into broader, multidisciplinary research platforms. Saturated cyclic amines are recognized as key structural motifs in a wide range of functional molecules. rsc.orgox.ac.uk

Combinatorial Chemistry: The compound can be used as a building block in automated synthesis platforms to generate large libraries of related molecules. These libraries can then be screened in high-throughput assays for various non-clinical research purposes, such as identifying new ligands for catalysis or novel materials with unique properties.

Materials Science: The amine functionality allows for the incorporation of this scaffold into polymers or onto surfaces. The rigid, three-dimensional nature of the cycloheptyl ring could impart unique structural or physical properties to these materials.

Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.

By pursuing these future research directions, the scientific community can fully explore the potential of this compound as a valuable tool in chemical synthesis and broader multidisciplinary studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethylcycloheptan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-ethylcycloheptanone with ammonia or alkylamines, using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN). Optimization includes controlling temperature (25–60°C), solvent selection (e.g., methanol or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or distillation is critical to isolate the amine from byproducts like unreacted ketone or imine intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm the cycloheptane ring structure, ethyl substituent, and amine proton environment.

- FTIR : Peaks at ~3300 cm (N–H stretch) and ~1600 cm (C–N bend) validate the amine group.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 171.24 (CHN).

- Polarimetry : If chiral centers are present, measure optical rotation to assess enantiomeric purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ECHA guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- Waste Disposal : Neutralize residual amine with dilute HCl before transferring to hazardous waste containers. Document all waste streams for compliance with institutional safety protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Perform controlled stability studies under varying conditions (pH, temperature, light exposure) using HPLC or GC-MS to track degradation products. Compare results with literature by normalizing experimental parameters (e.g., solvent polarity, ionic strength). For solubility discrepancies, use dynamic light scattering (DLS) to assess aggregation behavior or co-solvency effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distributions and frontier molecular orbitals. Tools like Gaussian or ORCA can predict nucleophilicity at the amine site and steric effects from the cycloheptane ring. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .

Q. How should researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Screening : Test binding affinity with transition metals (e.g., Cu, Fe) using UV-Vis titration or isothermal titration calorimetry (ITC).

- Crystallography : Grow single crystals of metal-amine complexes in inert atmospheres and analyze via X-ray diffraction to determine coordination geometry.

- Comparative Studies : Benchmark against known ligands (e.g., ethylenediamine) to assess stability constants and catalytic activity .

Q. What strategies can mitigate challenges in detecting trace impurities (e.g., nitrosamines) in this compound batches?

- Methodological Answer : Implement LC-MS/MS with a polar-embedded C18 column and MRM (multiple reaction monitoring) mode for high sensitivity. Use deuterated internal standards (e.g., NDMA-d) to correct matrix effects. If reference standards are unavailable, employ orthogonal validation via -NMR spiking experiments or derivatization with heptafluorobutyric anhydride to enhance detectability .

Data Contradiction and Reproducibility

Q. How can researchers address non-reproducible results in the synthesis or application of this compound?

- Methodological Answer :

- Documentation : Record all parameters (e.g., stirring rate, solvent batch, humidity) using electronic lab notebooks.

- Collaborative Validation : Share protocols with independent labs to test reproducibility.

- Troubleshooting : Use design of experiments (DoE) to identify critical variables (e.g., catalyst aging, oxygen sensitivity) affecting outcomes .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.